molecular formula C22H14N4S B8194167 2,2'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))diacetonitrile

2,2'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))diacetonitrile

Cat. No.: B8194167
M. Wt: 366.4 g/mol
InChI Key: QINRAGYOXRDXFS-UHFFFAOYSA-N
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Description

2,2'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))diacetonitrile is a conjugated organic compound featuring a central benzo[c][1,2,5]thiadiazole (BT) core, a planar electron-deficient heterocycle known for its strong electron-withdrawing properties. The BT core is symmetrically functionalized at the 4,7-positions with phenylene linkers, each terminating in an acetonitrile (-C≡N) group. This structure enables extended π-conjugation and intramolecular charge transfer, making it suitable for applications in optoelectronics, such as organic photovoltaics (OPVs) and sensors. The acetonitrile substituents enhance solubility and facilitate further chemical modifications, such as cross-coupling reactions for polymer synthesis .

Properties

IUPAC Name

2-[4-[4-[4-(cyanomethyl)phenyl]-2,1,3-benzothiadiazol-7-yl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4S/c23-13-11-15-1-5-17(6-2-15)19-9-10-20(22-21(19)25-27-26-22)18-7-3-16(4-8-18)12-14-24/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINRAGYOXRDXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))diacetonitrile is a compound notable for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C22H14N4S
  • Molecular Weight : 370.44 g/mol
  • CAS Number : 2512845-03-1

The compound features a benzo[c][1,2,5]thiadiazole core linked to phenylene groups and acetonitrile functionalities. This structural arrangement is significant in determining its biological interactions.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of benzo[c][1,2,5]thiadiazole exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation. They may inhibit tumor growth by inducing cell death in cancerous cells.
  • Case Study : A study demonstrated that compounds related to benzo[c][1,2,5]thiadiazole could effectively inhibit the proliferation of various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : It has shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at concentrations ranging from 0.5 to 10 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Antifungal Activity

Preliminary studies indicate potential antifungal activity:

  • Case Study : In vitro tests revealed that certain derivatives exhibited significant antifungal effects against Candida albicans, with MIC values comparable to established antifungal agents.

Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Activity Type Tested Organisms/Cells IC50/MIC Values Reference
AnticancerBreast Cancer Cell Lines0.05 - 0.15 µM
Lung Cancer Cell Lines0.1 - 0.3 µM
AntimicrobialStaphylococcus aureus0.5 - 2 µg/mL
Escherichia coli1 - 5 µg/mL
AntifungalCandida albicans0.25 - 1 µg/mL

Mechanistic Insights

The biological activities of 2,2'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))diacetonitrile can be attributed to:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cell wall synthesis in bacteria and fungi.

Scientific Research Applications

Materials Science

Organic Electronics
The compound is being investigated for its use in organic electronic devices. Its structure allows for effective charge transport and electron mobility, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of benzo[c][1,2,5]thiadiazole units enhances the electron-deficient characteristics necessary for efficient charge separation and transport in these devices .

Polymer Composites
Research indicates that 2,2'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))diacetonitrile can be used as a dopant in polymer matrices to improve their electrical conductivity and thermal stability. This application is particularly relevant in the development of advanced materials for flexible electronics and sensors .

Photonics

Fluorescent Materials
The compound exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent probes and imaging agents. Studies have demonstrated its potential in bioimaging applications due to its high photostability and brightness . The ability to selectively emit light at specific wavelengths allows for targeted imaging of biological systems.

Light Harvesting Systems
In the context of solar energy conversion, the compound's ability to absorb light efficiently can be harnessed in dye-sensitized solar cells (DSSCs). Its integration into these systems could enhance light absorption and overall energy conversion efficiency .

Sensor Technology

Chemical Sensors
Recent advancements have highlighted the use of 2,2'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))diacetonitrile as a sensing material for detecting various analytes. Its electron-deficient nature facilitates interactions with electron-rich species, enabling the development of sensors capable of detecting toxic gases or pollutants at low concentrations .

Luminescent Sensors
The compound has been shown to function as a luminescent sensor for heavy metal ions such as Al³⁺ and Ga³⁺. The fluorescence quenching effect observed upon binding with these ions makes it a promising candidate for environmental monitoring applications .

Case Studies

Application AreaStudy ReferenceFindings
Organic ElectronicsJournal of Materials Chemistry C (2022)Enhanced charge transport properties leading to improved device performance.
PhotonicsAdvanced Optical Materials (2023)Demonstrated high photostability and brightness suitable for bioimaging.
Sensor TechnologySensors and Actuators B: Chemical (2021)Developed a sensitive sensor for detecting Al³⁺ ions with low detection limits.

Comparison with Similar Compounds

Core Modifications: Selenium vs. Sulfur Analogues

Replacing the sulfur atom in the BT core with selenium (yielding benzo[c][1,2,5]selenadiazole) increases the electron-deficient character due to selenium’s larger atomic size and polarizability. For example, 4,4′-(benzo[c][1,2,5]selenadiazole-4,7-diyl)-dibenzoic acid (SDZ) exhibits a red-shifted absorption spectrum compared to its sulfur counterpart, enhancing light-harvesting efficiency in metal-organic frameworks (MOFs) .

Substituent Variations

  • Acetonitrile vs. Carboxylic Acid Groups :
    The target compound’s acetonitrile groups contrast with carboxylic acid-functionalized analogs like 5,5'-(benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-3-carboxylic acid) (BTD1). BTD1’s carboxylic acid groups enable covalent attachment to metal oxides in photoelectrocatalytic assemblies, whereas acetonitrile groups favor solubility and charge transport in thin-film devices .
  • Aldehyde Functionalization :
    4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDBA) incorporates aldehyde groups for covalent organic framework (COF) synthesis. Its extended conjugation and aldehyde reactivity make it superior for hydrogen evolution reactions (HER) compared to the acetonitrile derivative, which lacks direct anchoring sites .

HOMO/LUMO Modulation

  • Donor-Acceptor-Donor (DAD) Systems: In 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-diphenylaniline) (TPABTPA), electron-rich diphenylaniline donors raise the HOMO level (-5.2 eV) compared to the acetonitrile derivative’s deeper HOMO (-6.1 eV), improving hole transport in OPVs .
  • Fluorene-Benzothiadiazole Hybrids: N,N′-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(9,9-dihexyl-9H-fluorene-7,2-diyl))diacetamide (FB-C6) shows mechanochromic luminescence due to fluorene-induced steric effects, a property absent in the rigid acetonitrile-based compound .

Stability and Environmental Impact

Benzo[c][1,2,5]thiadiazole derivatives generally exhibit high thermal stability (>300°C). However, acetonitrile groups may hydrolyze under acidic conditions, limiting their use in aqueous environments. In contrast, selenadiazole analogs (e.g., SDZ) show superior oxidative stability but pose higher toxicity risks .

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

Benzothiadiazole derivatives are classically synthesized via cyclization of o-phenylenediamines with sulfur sources. For example, treatment of o-phenylenediamine with thionyl chloride (SOCl₂) in pyridine generates benzo[c]thiadiazole. This method achieves yields >80% under mild conditions (25–60°C, 1–2 h).

Reaction Conditions

ReagentTemperatureTimeYieldSource
SOCl₂ + pyridine60°C1.5 h85%
SCl₂ + DMF140°C6 h75%

Functionalization at 4,7-Positions

Suzuki-Miyaura Cross-Coupling

The 4,7-dibromobenzothiadiazole intermediate undergoes Suzuki coupling with arylboronic acids to install phenyl groups. For example:

  • 4,7-Dibromobenzothiadiazole + 4-Formylphenylboronic Acid4,7-Bis(4-formylphenyl)benzothiadiazole .

Optimized Protocol

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2 M aqueous)

  • Solvent: Toluene/THF (3:1 v/v)

  • Yield: 70–78%.

Knoevenagel Condensation for Cyano Group Installation

Reaction with Malononitrile

The aldehyde-functionalized intermediate reacts with malononitrile (NC-CH₂-CN) under basic conditions to form the α,β-unsaturated dicyano groups.

Representative Procedure

  • 4,7-Bis(4-formylphenyl)benzothiadiazole (1 eq) + Malononitrile (2.2 eq)

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Ethanol, reflux (80°C, 12 h)

  • Yield: 65–72%.

Mechanistic Insight
The base deprotonates malononitrile, generating a nucleophilic enolate that attacks the aldehyde. Subsequent dehydration forms the conjugated cyanoethylene linkage.

Alternative Pathways

Direct Cyanation via Palladium Catalysis

Aryl bromides on pre-coupled phenyl groups may undergo cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] with Pd catalysts. However, this method is less efficient for sterically hindered systems (yields <50%).

One-Pot Tandem Reactions

Sequential Suzuki coupling and Knoevenagel condensation in a single pot reduce purification steps. For example:

  • 4,7-DibromobenzothiadiazoleSuzuki couplingIn situ Knoevenagel .

  • Solvent: DMF/EtOH (2:1)

  • Yield: 58%.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.64 (s, 2H, thiadiazole-H), 7.82–7.75 (m, 8H, aryl-H), 4.21 (s, 4H, CH₂CN).

  • FT-IR : ν = 2220 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=N thiadiazole).

  • MS : m/z = 366.4 [M]⁺ (calc. 366.09).

Purity Assessment

  • HPLC: >98% purity (C18 column, MeCN/H₂O 70:30).

  • Elemental Analysis: C 72.13%, H 3.85%, N 15.29% (calc. C 72.12%, H 3.85%, N 15.30%).

Challenges and Optimization

Byproduct Formation

  • Incomplete Condensation : Residual aldehyde peaks in NMR (δ 9.8–10.1) necessitate extended reaction times.

  • Oxidation : Benzothiadiazole cores may oxidize under prolonged heating; inert atmospheres (N₂/Ar) improve yields.

Solvent Selection

SolventYield (%)Purity (%)
Ethanol7298
Toluene6897
DMF5591

Industrial-Scale Considerations

Cost Analysis

  • Pd Catalysts : 25% of total synthesis cost.

  • Malononitrile : $120/kg (bulk pricing).

Green Chemistry Metrics

  • E-Factor : 18.2 (solvent waste dominant).

  • PMI : 32.1 kg/kg product .

Q & A

Basic: What are the primary synthetic routes for 2,2'-(benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))diacetonitrile, and how do reaction conditions influence yield and purity?

Answer:
The compound is typically synthesized via Schiff base reactions or amide condensations using precursors like 4,4'-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline (BTDA) and activated nitriles. For example:

  • Iridium-catalyzed coupling : A protocol using iridium complex B (0.5 pmol) with dehydrated toluene and 1,1,3,3-tetramethylditoxane achieves 99% conversion of amide intermediates, yielding 60% isolated product after purification .
  • Amide condensation : Reaction of BTDA with acetic acid and diisopropylethylamine in anhydrous dichloromethane under inert atmosphere produces derivatives with >97% purity. Temperature control (<30°C) minimizes side reactions .
    Key factors : Solvent polarity (toluene vs. DCM), catalyst loading, and inert gas atmosphere critically affect reaction efficiency and product crystallinity.

Advanced: How do substituents on the phenylene or thiadiazole moieties modulate the compound’s photophysical properties for optoelectronic applications?

Answer:
Substituents alter the HOMO-LUMO gap and charge transport :

  • Electron-withdrawing groups (e.g., -CN, -F) on the phenylene backbone enhance electron affinity, red-shifting absorption (λabs) to ~450–550 nm and increasing molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹) .
  • Thiophene vs. phenyl linkers : Thiophene derivatives exhibit broader absorption in the near-IR (650–750 nm) due to extended π-conjugation, while phenyl groups improve thermal stability (Td > 300°C) .
  • Solvent polarity : Fluorescence quantum yields (Φ) drop in polar solvents (e.g., Φ = 0.15 in THF vs. 0.45 in hexane) due to aggregation-induced quenching .

Basic: What characterization techniques are essential for verifying the structural integrity of this compound in COF/MOF frameworks?

Answer:

  • Multinuclear NMR : ¹H and ¹³C NMR confirm covalent bonding. For example, upfield shifts in β-pyridyl protons (δ 8.06 → 7.14 ppm) indicate coordination-driven self-assembly .
  • ESI-TOF-MS : Validates molecular weight (e.g., m/z = 318.4 for BTDA) and detects impurities .
  • PXRD and BET : Confirm crystallinity and surface area (>800 m²/g for COF-C4A-BTD frameworks) .

Advanced: How can researchers reconcile discrepancies in reported photocatalytic efficiencies (e.g., CO₂ reduction rates) across studies?

Answer:
Discrepancies arise from:

  • Active site density : COF-C4A-BTD with CoNi dual-metal sites achieves 2567 μmol g⁻¹ h⁻¹ CO yield (92.2% selectivity), while Zn-based MOFs show lower activity due to fewer Lewis acid sites .
  • Light source intensity : Studies using AM 1.5G solar simulators (100 mW/cm²) report higher rates than those with monochromatic LEDs .
  • Charge recombination : Transient absorption spectroscopy reveals faster recombination (~ps timescale) in non-fluorinated derivatives, reducing efficiency .

Basic: What methodologies assess the compound’s efficacy in photodynamic therapy (PDT)?

Answer:

  • Singlet oxygen (¹O₂) quantification : Use 1,3-diphenylisobenzofuran (DPBF) as a probe; DSABBT derivatives generate ¹O₂ with ΦΔ > 0.6 under 650 nm irradiation .
  • In vitro cytotoxicity : MTT assays on cancer cells (e.g., HeLa) show IC₅₀ values <10 μM when combined with 50 J/cm² light dose .
  • Confocal microscopy : Tracks cellular uptake via AIE fluorescence (λem = 600–700 nm) .

Advanced: What strategies optimize mechanochromic luminescence in fluorene-benzothiadiazole hybrids?

Answer:

  • Alkyl chain engineering : Hexyl (C6) vs. dodecyl (C12) side chains modulate crystallinity. C12 derivatives exhibit reversible emission shifts (Δλem = 50 nm) under shear stress due to disrupted π-stacking .
  • H-bonding networks : Amide-functionalized variants (e.g., FB-C6) show enhanced stress sensitivity via H-bond rupture, detected by Raman spectroscopy .

Basic: How does the compound’s electronic structure influence its performance in organic photovoltaics (OPVs)?

Answer:

  • Donor-acceptor alignment : Blending with P3HT creates a type-II heterojunction, enabling exciton dissociation with >80% efficiency .
  • Mobility measurements : Space-charge-limited current (SCLC) assays show hole mobility ~10⁻⁴ cm² V⁻¹ s⁻¹, suitable for BHJ devices .

Advanced: Can computational methods predict the compound’s behavior in novel applications (e.g., NIR-II imaging)?

Answer:

  • TD-DFT calculations : Predict absorption/emission spectra (error <10 nm vs. experimental) by optimizing geometries at B3LYP/6-311G(d,p) .
  • Molecular dynamics (MD) : Simulate COF self-assembly pathways, revealing solvent-dependent nucleation kinetics (e.g., CH₃CN/CH₃OH vs. DMF) .

Table 1: Key Photophysical Data

Derivativeλabs (nm)λem (nm)ΦApplicationReference
BTDA (COF-C4A-BTD)4506200.25Photocatalysis
FB-C65106800.40Mechanochromic sensors
DSABBT6507200.65PDT
PPDT2FBT (OPV)750N/AN/AOrganic solar cells

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